molecular formula C23H44O5 B083901 9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol CAS No. 12772-47-3

9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol

Cat. No. B083901
CAS RN: 12772-47-3
M. Wt: 418.6 g/mol
InChI Key: ARWLNYJOVMFZNY-KVVVOXFISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a type of fatty acid ester. Fatty acid esters are typically derived from vegetable oils and are used in a variety of industries including cosmetics, pharmaceuticals, and biofuels .


Molecular Structure Analysis

The molecular structure of a similar compound, 9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester, has been reported . It’s likely that the structure of “9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol” would be similar, but with some differences due to the presence of the ester group.

Scientific Research Applications

Germinal Hydroxymethyl Compounds Synthesis

Miller and Pryde (1977) explored the reaction of 9(10)-formylstearic acid and its methyl ester with formaldehyde, leading to the production of 9,9(10,10)-bis(hydroxymethyl)-octadecanoic acid. This compound is essentially a 2,2-disubstituted-1,3-propanediol, which was further modified to produce a series of stable liquids with boiling points around 200°C and freezing points below −70°C (Miller & Pryde, 1977).

Estolide Esters Synthesis from Oleic Acid

Harry-O'kuru, Isbell, and Weisleder (2001) converted oleic acid into estolide and then into estolide esters with different alcohols. This process doubled the molecular size of the parent estolide, potentially useful for industrial applications like lubricants and plasticizers (Harry-O'kuru, Isbell, & Weisleder, 2001).

Trihydroxyoctadecenoic Acids Analysis

Hamberg (1991) developed a method for the regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides. This research provides valuable insight into the complex chemistry of these compounds, which could have implications in biochemistry and pharmacology (Hamberg, 1991).

Pheromone Preparation

Mangold and Becker (1986) demonstrated the use of (Z)-9-tetradecenyl methanesulfonate, derived from (Z)-9-tetradecenoic acid, for preparing alcohols, acetates, and aldehydes functioning as insect pheromones (Mangold & Becker, 1986).

Surface Properties of Unsaturated Fatty Acids and Esters

Gericke and Huehnerfuss (1995) investigated the surface properties of (Z)- and (E)-9-octadecenoic acid and its esters at the air/water interface, providing insights into their molecular arrangements and potential industrial applications (Gericke & Huehnerfuss, 1995).

Chemoenzymatic Synthesis of Azelaic Acid

Koppireddi et al. (2016) explored a chemoenzymatic method to synthesize azelaic acid from oleic acid. This process involved biotransformation and chemical hydrolysis, showcasing a potential route for producing industrially significant compounds from natural fatty acids (Koppireddi et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific uses and concentrations. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound could involve exploring new applications in various industries, improving synthesis methods, or investigating its environmental impact .

properties

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;(Z)-octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-1-5(2-7,3-8)4-9/h9-10H,2-8,11-17H2,1H3,(H,19,20);6-9H,1-4H2/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWLNYJOVMFZNY-KVVVOXFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(C(CO)(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(C(CO)(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol

CAS RN

12772-47-3
Record name Pentol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12772-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythritol oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012772473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Reactant of Route 2
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Reactant of Route 3
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Reactant of Route 4
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Reactant of Route 5
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Reactant of Route 6
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.